Chromatographic Selectivity: Optimized HPLC-ELSD Separation of Impurity B from Ifosfamide API and Impurity A
A patented HPLC method for the simultaneous detection of Ifosfamide Impurity A and Impurity B in the API demonstrates the ability to chromatographically resolve these two impurities from each other and from the main ifosfamide peak [1]. This method uses an isocratic elution (Water:Acetonitrile 70:30) on a C18 column (YMC-Pack ODS-AQ, 250 x 4.6 mm, 5 μm) with an Evaporative Light Scattering Detector (ELSD) [1]. While specific retention times are not disclosed, the method's validation confirms that Impurity B can be detected and quantified without interference from Impurity A or the API [1].
| Evidence Dimension | Chromatographic Resolution (Qualitative) |
|---|---|
| Target Compound Data | Detected and quantified without interference from Impurity A or Ifosfamide |
| Comparator Or Baseline | Ifosfamide Impurity A (CAS 22608-58-8) |
| Quantified Difference | Not quantified; method validation confirms lack of interference, implying baseline or near-baseline resolution under these conditions. |
| Conditions | HPLC-ELSD, C18 column, isocratic 70:30 Water:ACN, 0.8 mL/min flow rate. |
Why This Matters
This validated method demonstrates that Impurity B can be specifically measured in the presence of a closely related impurity (Impurity A), which is essential for accurate purity assessment and for meeting regulatory requirements for individual impurity limits (e.g., ≤0.1% in Chinese Pharmacopoeia).
- [1] Chinese Patent CN202210781910. '一种异环磷酰胺原料药中杂质A、杂质B的检测方法' (A method for detecting Impurity A and Impurity B in Ifosfamide API). View Source
